molecular formula C19H28O3 B158435 Flavoglaucin CAS No. 523-73-9

Flavoglaucin

Cat. No.: B158435
CAS No.: 523-73-9
M. Wt: 304.4 g/mol
InChI Key: RGRXZGKXEJHPQQ-UHFFFAOYSA-N
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Description

Flavoglaucin is a phenolic compound isolated from the mycelial mats of the fungus Eurotium chevalieri. It is known for its potent antioxidant properties and its ability to synergize with tocopherol (vitamin E) to stabilize edible oils and fats

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavoglaucin can be synthesized through the acyl-polymalonate pathway, which involves the use of labelled acetate and malonate . The specific reaction conditions and intermediates for this synthetic route have been studied, although detailed procedures are often proprietary.

Industrial Production Methods: In industrial settings, this compound is typically produced through the fermentation of Eurotium chevalieri. The optimization of culture media is crucial for maximizing yield. Commonly used media include yeast extract, glycerol, potassium chloride, sodium nitrate, potassium phosphate, magnesium sulfate, and iron sulfate . The fermentation process is carefully controlled to ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Flavoglaucin undergoes various chemical reactions, including oxidation and reduction. It is known to exhibit high scavenging activity for superoxide radicals, which is indicative of its antioxidant properties .

Common Reagents and Conditions:

Major Products Formed: The primary products formed from the reactions of this compound include its derivatives such as isodihydroauroglaucin, tetrahydroauroglaucin, and dihydroauroglaucin .

Scientific Research Applications

Biological Activities

Flavoglaucin exhibits a range of biological activities that make it a compound of interest in pharmacological research.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate its effectiveness as an acaricide , achieving over 90% mite mortality in assays, making it a promising candidate for agricultural applications to combat mite infestations in crops . The compound's production was maximized in specific culture media, highlighting its potential for large-scale agricultural use.

Antitumor Activity

Research has shown that this compound possesses antitumor properties , which may be leveraged in cancer treatment. Its mechanisms include inducing apoptosis in cancer cells and inhibiting tumor growth, making it a subject of interest for further preclinical and clinical studies .

Antioxidant Effects

This compound has been identified as a potent antioxidant, exhibiting higher antioxidative activity compared to alpha-tocopherol (vitamin E) in various assays. This property can be utilized in food preservation to enhance shelf life and maintain nutritional quality .

Agricultural Applications

The agricultural sector can benefit significantly from the application of this compound due to its pest control capabilities.

Acaricide Development

This compound's efficacy as an acaricide suggests its potential use in developing natural pesticides. Field studies are needed to evaluate its effectiveness against specific pest populations and its environmental impact compared to synthetic alternatives .

Fungal Inhibition

This compound has shown promise in inhibiting fungal growth, particularly in relation to patulin-producing fungi such as Penicillium species. This application is particularly relevant for the food industry, where preventing mycotoxin contamination is critical for food safety .

Production Optimization

A study conducted on the production of this compound from Eurotium rubrum C47 indicated that optimal conditions for this compound synthesis were achieved in solid media with specific nutrient compositions. The highest yield recorded was 25 μg/mg mycelium after 14 days of culture .

Culture MediumThis compound Yield (μg/mg mycelium)Optimal Growth Duration (days)
CY20SM2514
G25N1114
PWM125

In Vivo Studies

In vivo studies have been initiated to assess the safety and efficacy of this compound in animal models, focusing on its antitumor effects and potential side effects when administered at therapeutic doses .

Future Perspectives

The future applications of this compound are promising across multiple domains:

  • Pharmaceutical Development : Continued exploration into its antitumor and antioxidant properties could lead to new therapeutic agents.
  • Agricultural Innovations : this compound could serve as a natural pesticide alternative, promoting sustainable farming practices.
  • Food Industry : Its antioxidant properties may be harnessed for food preservation, enhancing product safety and quality.

Comparison with Similar Compounds

Flavoglaucin is unique among phenolic compounds due to its strong synergistic effects with tocopherol and its high antioxidant activity. Similar compounds include:

Biological Activity

Flavoglaucin is a prenylated salicylaldehyde derivative primarily produced by certain fungi, notably species within the genus Aspergillus and Eurotium. This compound has garnered attention for its diverse biological activities, including miticidal, antiproliferative, and potential chemopreventive properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications in health and agriculture.

Chemical Structure and Production

This compound is characterized as a prenylated salicylaldehyde with a specific structure that includes a C-7 alkyl chain. It is produced by fungi such as Aspergillus echinulatus and Eurotium rubrum under various culture conditions. Research indicates that the production of this compound can be optimized by altering the growth media, with solid media yielding higher concentrations compared to liquid cultures .

Miticidal Activity

One of the most notable biological activities of this compound is its miticidal effect. In studies involving E. rubrum, this compound demonstrated over 90% mortality in mite populations, suggesting its potential use as a natural acaricide . The compound's effectiveness was attributed to its ability to disrupt the normal physiological functions of mites, making it a promising candidate for agricultural pest management.

Antiproliferative Properties

This compound has shown significant antiproliferative activity against various cancer cell lines. For instance:

  • HT-29 Cells : this compound exhibited an IC50 value of 34.40 µM against human colorectal adenocarcinoma cells.
  • Caco-2 Cells : Demonstrated an IC50 of 2.87 µM.
  • A549 Cells : Showed an IC50 of 22.20 µM.
  • MCF-7 Cells : Inhibition percentage at 10 µM was recorded at 27 ± 0.53% .

These findings suggest that this compound could be explored further as a chemopreventive agent , especially in colorectal cancer, where it has been observed to lower tumor incidence in animal models treated with carcinogens like azoxymethane .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases, leading to programmed cell death in malignant cells.
  • Antioxidant Activity : The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • A study evaluating this compound's derivatives indicated high inhibitory activity against tumor promotion in mouse skin models, emphasizing its potential role in cancer prevention .
  • Another investigation into its production methods revealed that optimal conditions for this compound synthesis involved specific solid media formulations, which could enhance its yield for therapeutic applications .

Comparative Biological Activity Table

Biological Activity Cell Line/Organism IC50/Effectiveness Notes
MiticidalMites>90% mortalityEffective as a natural acaricide
AntiproliferativeHT-2934.40 µMSignificant against colorectal cancer
AntiproliferativeCaco-22.87 µMStrong inhibition observed
AntiproliferativeA54922.20 µMEffective against lung cancer cells
AntiproliferativeMCF-7N/AModerate inhibition at 10 µM

Q & A

Basic Research Questions

Q. What is the chemical structure of Flavoglaucin, and how is it characterized experimentally?

this compound (C₁₉H₂₈O₃) is a polyketide-derived metabolite with a bicyclic framework. Key characterization methods include nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical determination . Experimental protocols should follow standardized reporting guidelines to ensure reproducibility, such as detailing solvent systems, temperature controls, and purity validation (≥95% by HPLC) .

Q. What are the primary biological activities associated with this compound in preclinical studies?

this compound exhibits antimicrobial, antioxidant, and cytotoxic properties. Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) .
  • Antioxidant activity : DPPH radical scavenging and FRAP assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    Controls must include reference compounds (e.g., ascorbic acid for antioxidants) and solvent-only blanks.

Q. How is this compound isolated from natural sources?

Isolation typically involves:

Extraction : Ethyl acetate or methanol from fungal cultures (e.g., Eurotium spp.).

Fractionation : Column chromatography (silica gel, Sephadex LH-20).

Purification : Preparative HPLC with C18 columns .
Documentation of retention times, solvent gradients, and yield percentages is critical for replication .

Q. What analytical methods are used to quantify this compound in complex mixtures?

Common techniques include:

  • HPLC-DAD : Reverse-phase C18 column, UV detection at 254 nm.
  • LC-MS/MS : MRM mode for specificity in biological matrices .
    Calibration curves must use certified reference standards, and limits of detection (LOD) should be reported (e.g., ≤0.1 µg/mL) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivities be resolved?

Contradictions often arise from variability in:

  • Strain specificity : Source organisms (e.g., Aspergillus vs. Penicillium) may produce structurally distinct analogs.
  • Assay conditions : pH, temperature, and incubation time affect activity.
    Resolution strategies:
  • Meta-analysis : Pool data from ≥10 independent studies to identify trends .
  • Dose-response validation : Replicate assays with strict SOPs and negative controls .

Q. What experimental designs are optimal for elucidating this compound’s biosynthetic pathway?

Isotopic labeling : Feed ¹³C-acetate to track polyketide chain elongation via NMR .

Gene knockout : CRISPR-Cas9 targeting putative PKS genes in host fungi .

Heterologous expression : Clone biosynthetic gene clusters into S. cerevisiae for pathway reconstitution .
Data should be cross-validated with transcriptomic (RNA-seq) and metabolomic (LC-HRMS) profiling .

Q. How can this compound’s low solubility in aqueous media be addressed in pharmacological studies?

  • Formulation optimization : Use cyclodextrin inclusion complexes or nanoemulsions.
  • Prodrug synthesis : Introduce hydrophilic moieties (e.g., phosphate esters) .
    Characterize solubility enhancements via phase-solubility diagrams and in vitro release assays (e.g., dialysis membrane method) .

Q. What strategies mitigate batch-to-batch variability in this compound production during fermentation?

  • Culture standardization : Control inoculum age, agitation speed, and dissolved O₂.
  • Metabolic engineering : Overexpress rate-limiting enzymes (e.g., acetyl-CoA carboxylase) .
    Statistical tools (e.g., ANOVA) should analyze variance across ≥3 biological replicates .

Q. How can this compound’s ecological role in fungal symbiosis be investigated?

  • Co-culture experiments : Pair this compound-producing fungi with competitors (e.g., Fusarium spp.) to assess antifungal signaling .
  • Metagenomics : Correlate this compound abundance with microbial community structure in environmental samples .
    Include spatial-temporal sampling to track seasonal production patterns .

Q. What gaps exist in this compound research, and how can they be addressed methodologically?

Key gaps:

  • Mechanistic studies : Limited data on molecular targets (e.g., enzyme inhibition).
  • In vivo pharmacokinetics : Absence of ADMET profiles.
    Solutions:
  • Omics integration : Proteomics to identify binding partners; CRISPR screening for resistance genes .
  • Rodent models : Dose escalation studies with plasma LC-MS monitoring .

Q. Methodological Best Practices

  • Data validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies .
  • Reproducibility : Adhere to NIH preclinical guidelines for experimental reporting (e.g., ARRIVE 2.0) .
  • Conflict resolution : Apply contradiction analysis frameworks (e.g., triangulation of assays) .

Properties

IUPAC Name

2-heptyl-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h10,12-13,21-22H,4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRXZGKXEJHPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200327
Record name Flavoglaucin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-73-9
Record name 2-Heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavoglaucin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavoglaucin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flavoglaucin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TTH54XZQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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